2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid
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Description
Scientific Research Applications
Fluorescent Chemosensors
Fluorescent chemosensors are crucial in detecting various analytes due to their high selectivity and sensitivity. The compound 4-Methyl-2,6-diformylphenol (DFP), related to the core structure of interest, serves as an important platform for developing chemosensors. These sensors are adept at detecting metal ions like Zn2+, Cu2+, and others, as well as anions and neutral molecules. The presence of formyl groups in DFP allows for modulation of sensing selectivity and sensitivity, indicating a potential application area for 2-Cyano-3-(2-fluorophenyl)-2-methylpropanoic acid in developing new chemosensors for a wide range of analytes (Roy, 2021).
Organic Synthesis
In organic synthesis , the creation of complex molecules from simpler compounds is essential. An example is the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. This process highlights the importance of compounds with fluorine elements, suggesting the relevance of this compound in synthesizing medically relevant compounds through innovative organic synthesis methodologies (Qiu et al., 2009).
Environmental Science
Antibacterial, antifungal, and antimycobacterial compounds from cyanobacteria represent a significant area of research, particularly in the context of multidrug-resistant pathogens. Cyanobacteria produce a variety of compounds, including alkaloids and aromatic compounds, which show potent antimicrobial activities. This underscores the potential for this compound to be investigated for its antimicrobial properties, especially considering the structural diversity and bioactivity of cyanobacterial compounds (Swain et al., 2017).
Properties
IUPAC Name |
2-cyano-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUABMCQKXFVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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